tert-Butyl N-[(1R,2S)-rel-2-(4-hydroxyphenyl)cyclopropyl]carbamate tert-Butyl N-[(1R,2S)-rel-2-(4-hydroxyphenyl)cyclopropyl]carbamate
Brand Name: Vulcanchem
CAS No.: 1196053-06-1
VCID: VC2958478
InChI: InChI=1S/C14H19NO3/c1-14(2,3)18-13(17)15-12-8-11(12)9-4-6-10(16)7-5-9/h4-7,11-12,16H,8H2,1-3H3,(H,15,17)/t11-,12+/m0/s1
SMILES: CC(C)(C)OC(=O)NC1CC1C2=CC=C(C=C2)O
Molecular Formula: C14H19NO3
Molecular Weight: 249.3 g/mol

tert-Butyl N-[(1R,2S)-rel-2-(4-hydroxyphenyl)cyclopropyl]carbamate

CAS No.: 1196053-06-1

Cat. No.: VC2958478

Molecular Formula: C14H19NO3

Molecular Weight: 249.3 g/mol

* For research use only. Not for human or veterinary use.

tert-Butyl N-[(1R,2S)-rel-2-(4-hydroxyphenyl)cyclopropyl]carbamate - 1196053-06-1

Specification

CAS No. 1196053-06-1
Molecular Formula C14H19NO3
Molecular Weight 249.3 g/mol
IUPAC Name tert-butyl N-[(1R,2S)-2-(4-hydroxyphenyl)cyclopropyl]carbamate
Standard InChI InChI=1S/C14H19NO3/c1-14(2,3)18-13(17)15-12-8-11(12)9-4-6-10(16)7-5-9/h4-7,11-12,16H,8H2,1-3H3,(H,15,17)/t11-,12+/m0/s1
Standard InChI Key UHGRVKQMNJTTRU-NWDGAFQWSA-N
Isomeric SMILES CC(C)(C)OC(=O)N[C@@H]1C[C@H]1C2=CC=C(C=C2)O
SMILES CC(C)(C)OC(=O)NC1CC1C2=CC=C(C=C2)O
Canonical SMILES CC(C)(C)OC(=O)NC1CC1C2=CC=C(C=C2)O

Introduction

Chemical Identity and Properties

Basic Information

tert-Butyl N-[(1R,2S)-rel-2-(4-hydroxyphenyl)cyclopropyl]carbamate is identified by the CAS Number 1196053-06-1 and has a molecular formula of C₁₄H₁₉NO₃ . Its molecular weight is 249.30 g/mol, making it a medium-sized organic molecule suitable for various pharmaceutical applications .

Structural Identifiers

The compound can be represented by several systematic identifiers as shown in Table 1:

Table 1: Structural Identifiers of tert-Butyl N-[(1R,2S)-rel-2-(4-hydroxyphenyl)cyclopropyl]carbamate

Identifier TypeValue
IUPAC Nametert-butyl N-[(1R,2S)-2-(4-hydroxyphenyl)cyclopropyl]carbamate
Standard InChIInChI=1S/C14H19NO3/c1-14(2,3)18-13(17)15-12-8-11(12)9-4-6-10(16)7-5-9/h4-7,11-12,16H,8H2,1-3H3,(H,15,17)/t11-,12+/m0/s1
Standard InChIKeyUHGRVKQMNJTTRU-NWDGAFQWSA-N
Canonical SMILESCC(C)(C)OC(=O)NC1CC1C2=CC=C(C=C2)O
Isomeric SMILESCC(C)(C)OC(=O)N[C@@H]1C[C@H]1C2=CC=C(C=C2)O

Source: PubChem

Structural Features

The molecule contains several key structural elements that contribute to its chemical behavior and biological activity:

  • A cyclopropane ring with defined stereochemistry (1R,2S-relative configuration)

  • A 4-hydroxyphenyl group attached to the cyclopropane ring

  • A carbamate moiety with a tert-butyl group as a protecting group

  • A hydroxyl group on the phenyl ring that can participate in hydrogen bonding

The cyclopropane ring provides conformational rigidity to the molecule, which enhances binding specificity when interacting with biological targets. This structural feature is particularly valuable in drug design, where precise spatial arrangement of functional groups is critical for activity.

Synthesis Methods

Synthetic Routes

The synthesis of tert-Butyl N-[(1R,2S)-rel-2-(4-hydroxyphenyl)cyclopropyl]carbamate typically involves the reaction between tert-butyl carbamate and an appropriately substituted cyclopropyl derivative. The general synthetic approach can be outlined in several key steps:

  • Preparation of the cyclopropane ring with the correct stereochemistry

  • Introduction of the 4-hydroxyphenyl substituent

  • Formation of the carbamate linkage with the tert-butyl group

Reaction Conditions

The formation of the carbamate linkage typically requires the use of a base such as sodium hydride or potassium carbonate to facilitate the reaction. The process is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran at room temperature or slightly elevated temperatures. Care must be taken to maintain the stereochemical integrity of the cyclopropane ring during the synthesis.

For stereoselective synthesis, methods such as asymmetric cyclopropanation may be employed to achieve the desired (1R,2S)-relative configuration. This can involve the use of chiral catalysts or chiral auxiliaries to control the stereochemical outcome of the cyclopropanation step.

Chemical Reactions and Properties

Key Reactions

The compound can undergo various chemical reactions, primarily at three reactive sites: the hydroxyl group, the carbamate functionality, and the cyclopropane ring. Some notable reactions include:

  • Oxidation reactions: The hydroxyphenyl group can be oxidized to form quinone derivatives.

  • Reduction reactions: The compound can be reduced to form corresponding amines or alcohols.

  • Substitution reactions: The tert-butyl group can be substituted with other functional groups under appropriate conditions.

  • Deprotection: The tert-butyl carbamate (Boc) group can be cleaved under acidic conditions to reveal the free amine.

  • Functionalization of the hydroxyl group: The phenolic OH can undergo esterification, etherification, or other derivatization reactions.

These reactive properties make the compound versatile for further modifications in the development of biologically active molecules.

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a valuable tool for confirming the structure of tert-Butyl N-[(1R,2S)-rel-2-(4-hydroxyphenyl)cyclopropyl]carbamate. Key features in the NMR spectrum include:

  • ¹H NMR: Characteristic signals for the tert-butyl group (singlet at approximately δ 1.3 ppm), cyclopropane protons (complex multiplets at δ 0.8-2.0 ppm), aromatic protons of the 4-hydroxyphenyl group (two doublets at δ 6.5-7.5 ppm), NH proton (broad singlet), and the hydroxyl proton (singlet at δ 4.5-5.5 ppm, often exchangeable).

  • ¹³C NMR: Distinctive signals for the carbonyl carbon of the carbamate group (δ ~155 ppm), quaternary carbon of the tert-butyl group (δ ~80 ppm), methyl carbons of the tert-butyl group (δ ~28 ppm), aromatic carbons (δ 115-160 ppm), and cyclopropane carbons (δ 15-35 ppm).

The coupling constants between adjacent cyclopropane protons typically range from 5 to 8 Hz, which is characteristic of the cyclopropane ring system.

Mass Spectrometry

Mass spectrometry provides valuable information about the molecular weight and fragmentation pattern of the compound. The molecular ion peak at m/z 249 corresponds to the molecular weight of tert-Butyl N-[(1R,2S)-rel-2-(4-hydroxyphenyl)cyclopropyl]carbamate . Common fragmentation patterns include the loss of the tert-butyl group (m/z 57) and subsequent losses from the carbamate functionality.

Infrared (IR) Spectroscopy

IR spectroscopy reveals characteristic absorption bands for key functional groups in the molecule:

  • Carbamate C=O stretching: ~1700 cm⁻¹

  • N-H stretching: ~3300-3400 cm⁻¹

  • Hydroxyl O-H stretching: ~3400-3600 cm⁻¹

  • Aromatic C=C stretching: ~1600 and 1450 cm⁻¹

  • tert-butyl C-H stretching: ~2950-3000 cm⁻¹

These spectroscopic methods collectively provide comprehensive structural confirmation of the compound.

Applications in Research

Medicinal Chemistry

tert-Butyl N-[(1R,2S)-rel-2-(4-hydroxyphenyl)cyclopropyl]carbamate has significant applications in medicinal chemistry due to its structural features. The compound belongs to a class of bicyclic intermediates widely used in drug design for their conformational rigidity, which enhances binding specificity to target proteins or enzymes. The specific spatial arrangement of functional groups enables precise interactions with biological targets.

The tert-butyloxycarbonyl (Boc) protecting group serves an important role in synthetic medicinal chemistry, allowing selective reactions at other sites of the molecule during multi-step synthesis of drug candidates. This protection strategy is particularly valuable when developing complex pharmaceutical compounds that require sequential functionalization of different reactive groups.

Antifungal Research

Research indicates that compounds containing similar structural motifs to tert-Butyl N-[(1R,2S)-rel-2-(4-hydroxyphenyl)cyclopropyl]carbamate exhibit significant antifungal properties. Studies have shown that derivatives with cyclopropyl and aromatic rings can enhance antifungal activity against various pathogens such as Fusarium oxysporum and Candida albicans.

The hydroxyphenyl group can form hydrogen bonds with fungal proteins or enzymes, potentially inhibiting or modulating their activity. The cyclopropane ring provides structural rigidity, enhancing the compound's binding affinity and specificity toward these targets.

Protein Degradation Studies

This compound is classified as a building block for protein degraders, which are increasingly important in targeted protein degradation strategies . These strategies involve the selective degradation of specific proteins to treat diseases such as cancer. The unique structural features of the compound make it suitable for incorporation into proteolysis-targeting chimeras (PROTACs) and other protein degradation technologies.

Research has shown that modifications to the carbamate structure can enhance binding affinity to target proteins, leading to improved efficacy in preclinical models. The hydroxyl group provides an additional site for conjugation to other molecules in the development of bifunctional degraders.

Structure-Activity Relationship Studies

Structure-activity relationship (SAR) studies suggest that modifications to the phenolic structure can significantly influence the pharmacological properties of related compounds. Key observations from SAR studies include:

  • The hydroxyl group in the 4-position of the phenyl ring is crucial for hydrogen bonding interactions with biological targets.

  • The cyclopropane stereochemistry (1R,2S) affects the spatial orientation of the molecule and its interaction with receptors.

  • The carbamate group serves as both a linker and a hydrogen bond acceptor/donor system.

These structure-activity insights guide the rational design of derivatives with enhanced properties for specific applications.

Comparison with Related Compounds

Table 2: Comparison of tert-Butyl N-[(1R,2S)-rel-2-(4-hydroxyphenyl)cyclopropyl]carbamate with Related Compounds

CompoundMolecular FormulaMolecular Weight (g/mol)Key Structural DifferencePotential Effect on Activity
tert-Butyl N-[(1R,2S)-rel-2-(4-hydroxyphenyl)cyclopropyl]carbamateC₁₄H₁₉NO₃249.30Reference compoundReference activity
tert-butyl ((1R,2S)-2-(4-fluorophenyl)cyclopropyl)carbamateC₁₄H₁₈FNO₂251.30Fluorine instead of hydroxyl groupIncreased lipophilicity, potential for different hydrogen bonding patterns
tert-butyl N-{[(1R,2S)-2-(but-3-enoyl)cyclopropyl]methyl}carbamateC₁₃H₂₁NO₃239.31Contains but-3-enoyl group and different attachment pointDifferent reactivity profile, potential for additional reactions at the alkene
Rel-tert-butyl ((1R,2R)-2-(4-hydroxyphenyl)cyclopentyl)carbamateC₁₆H₂₃NO₃277.36Cyclopentyl instead of cyclopropyl ringIncreased conformational flexibility, different spatial arrangement

Sources:

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